molecular formula C10H8ClNO2 B167721 2-(6-chloro-1H-indol-3-yl)acetic acid CAS No. 1912-44-3

2-(6-chloro-1H-indol-3-yl)acetic acid

Cat. No. B167721
CAS RN: 1912-44-3
M. Wt: 209.63 g/mol
InChI Key: KKJVTNQWFSAWSK-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-3-yl)acetic acid is a chemical compound with the molecular formula C10H8ClNO2 . It is a selective cyclooxygenase 2 (COX-2) inhibitor .


Synthesis Analysis

The synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid involves a novel indole formation that includes an alkylation/1,4-addition/elimination/isomerization cascade .


Molecular Structure Analysis

The molecular structure of 2-(6-chloro-1H-indol-3-yl)acetic acid can be represented by the SMILES string OC(CC1=CNC2=C1C=CC(Cl)=C2)=O . The InChI representation is InChI=1S/C10H8ClNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(6-chloro-1H-indol-3-yl)acetic acid include a molecular weight of 209.63 g/mol . It has a XLogP3 value of 2 , indicating its lipophilicity. It has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Indoloketopiperazines

Research by Ghandi, Zarezadeh, and Taheri (2012) highlights the use of a bifunctional formyl-acid, closely related to 2-(6-chloro-1H-indol-3-yl)acetic acid, in synthesizing novel substituted indoloketopiperazine derivatives through a one-pot, three-component Ugi reaction. This demonstrates the compound's utility in complex organic synthesis, particularly in creating indoloketopiperazines which have various biological and pharmaceutical applications (Ghandi, Zarezadeh, & Taheri, 2012).

Development of Antimicrobial Agents

A study by Muralikrishna et al. (2014) explores the synthesis and characterization of derivatives of a similar compound, 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide. Their findings indicate potential antimicrobial applications, showcasing the role of such compounds in the development of new antimicrobial agents (Muralikrishna et al., 2014).

Synthesis of COX-2 Inhibitors

Caron et al. (2003) described the synthesis of a compound structurally similar to 2-(6-chloro-1H-indol-3-yl)acetic acid, which acts as a selective cyclooxygenase 2 (COX-2) inhibitor. The research highlights the compound's utility in medicinal chemistry, especially in creating drugs targeting inflammatory pathways (Caron, Vazquez, Stevens, Nakao, Koike, & Murata, 2003).

Antibacterial and Enzyme Inhibitory Potentials

Rubab et al. (2017) conducted a study transforming 2-(1H-Indol-3-yl)acetic acid to derive compounds with antibacterial and enzyme inhibitory activities. This underscores the compound's significance in synthesizing molecules with potential therapeutic applications against bacterial infections and inflammatory ailments (Rubab, Abbasi, Rehman, Siddiqui, Shah, Ashraf, Ain, Ahmad, Lodhi, Ghufran, Shahid, & Fatima, 2017).

Chemical Synthesis and Biological Evaluation

Several studies, such as those by Geetha et al. (2019) and Muralikrishna et al. (2014), delve into the synthesis and biological evaluation of compounds incorporating the indole-3-acetic acid structure. These research efforts contribute to the exploration of novel compounds with potential therapeutic applications, particularly in antibacterial treatments (Geetha et al., 2019); (Muralikrishna et al., 2014).

Safety And Hazards

Safety data sheets indicate that 2-(6-chloro-1H-indol-3-yl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJVTNQWFSAWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315534
Record name 2-(6-chloro-1H-indol-3-yl)acetic acid
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1H-indol-3-yl)acetic acid

CAS RN

1912-44-3
Record name 6-Chloro-1H-indole-3-acetic acid
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Record name NSC 295295
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Record name 1912-44-3
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Record name 2-(6-chloro-1H-indol-3-yl)acetic acid
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Record name 2-(6-chloro-1H-indol-3-yl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BJ Prigaro, H Esquer, Q Zhou, LA Pike… - Journal of medicinal …, 2022 - ACS Publications
Chromodomain helicase DNA-binding protein 1 like (CHD1L) is an oncogene implicated in tumor progression, multidrug resistance, and metastasis in many types of cancer. In this …
Number of citations: 2 pubs.acs.org
Y Wen - 2018 - core.ac.uk
Reversed-phase liquid chromatography (RPLC) is the most commonly used chromatographic technique in the pharmaceutical industry. In RPLC, a computer-assisted approach is …
Number of citations: 4 core.ac.uk

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